molecular formula C₉H₁₂O₆ B143168 Trimethyl aconitate CAS No. 20820-77-3

Trimethyl aconitate

Cat. No. B143168
CAS RN: 20820-77-3
M. Wt: 216.19 g/mol
InChI Key: DZAIBGWGBBQGPZ-XQRVVYSFSA-N
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Description

Trimethyl aconitate is a multifunctional compound that has been explored in various synthetic applications. It is a renewable raw material with a high density of functional groups, which makes it a versatile C6 building block for the synthesis of complex molecules .

Synthesis Analysis

The synthesis of trimethyl aconitate derivatives has been demonstrated through various methods. For instance, the cyclodimerization of trimethyl aconitate can be achieved cathodically in dimethylformamide with a mercury cathode, yielding pentamethyl cyclopentane pentacarboxylate with high stereoselectivity and in

Scientific Research Applications

Neurodegeneration Research

Trimethyl aconitate (TMT) has been extensively used in neurodegeneration research, particularly focusing on the hippocampal region of the brain. It induces neurodegeneration, leading to behavioral abnormalities like hyperactivity, aggression, and cognitive deficits, closely resembling conditions such as temporal lobe epilepsy in humans. This makes TMT a valuable tool in creating in vivo rodent models for studying the molecular mechanisms of neurodegeneration, offering insights into potential therapeutic interventions for neurodegenerative diseases. The underlying mechanisms of TMT-induced neurodegeneration include oxidative stress, inflammatory responses, and neuronal death/survival pathways (Lee et al., 2016).

Cosmetic Safety Assessment

Trimethyl aconitate compounds, categorized as trimoniums, are commonly used in cosmetics as surfactants, hair-conditioning agents, and antistatic agents. While the safety data for many trimoniums is sufficient, there remain gaps in the safety data for some compounds. The structural activity relationships and functions in cosmetics suggest that these ingredients are safe for use in current practices and concentrations, provided they are formulated to be nonirritating (Becker et al., 2012).

Vaccine Delivery

Trimethyl chitosan (TMC), a derivative of chitosan, has shown promise in the field of vaccine delivery. Its high aqueous solubility, charge density, and stability over a range of ionic conditions make it an excellent candidate for developing adjuvants. TMC's immunostimulating ability, coupled with its mucoadhesive and permeation-enhancing properties, allows it to perform similarly to well-known adjuvants like alum and complete Freund’s adjuvant. This highlights its potential role as a potent adjuvant in vaccine delivery (Malik et al., 2018).

Future Directions

Trimethyl aconitate is a renewable raw material with a high density of functional groups. It has potential for use in green chemistry reactions. For example, it can be used in an aza-Michael reaction with primary amines as a green click reaction to produce tetra-functional N-alkyl-bis-(pyrrolidone .

properties

IUPAC Name

trimethyl (Z)-prop-1-ene-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIBGWGBBQGPZ-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C(=C/C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl aconitate

CAS RN

20820-77-3
Record name Trimethyl aconitate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
S Kratschmer, HJ Schäfer, R Fröhlich - Journal of Electroanalytical …, 2001 - Elsevier
Trimethyl aconitate (2) affords, by reduction in dimethylformamide–Et 4 NBr at a mercury cathode in 75% yield and high stereoselectivity, pentamethyl-1-(2-methoxy-2-oxoethyl)-1,2,3,4,5…
Number of citations: 15 www.sciencedirect.com
G PaoloáChiusoli - Journal of the Chemical Society, Chemical …, 1992 - pubs.rsc.org
A New Synthesis of Trimethyl Aconitate by Palladium-catalysed Triple Carbonylation of Propynyl Alcohol … We report an efficient triple carbonylation of propynyl alcohol, which …
Number of citations: 30 pubs.rsc.org
S Dilli, J Szyszka - Journal of Chromatography A, 1977 - Elsevier
The gas chromatographic (CC) analysis of I, 2, 3-propenetricarboxylic acid (cis-aconitic acid), a member of the Krebs-cycle acids is normally carried out by esterification usually with …
Number of citations: 1 www.sciencedirect.com
D Witthaut, R Fröhlich… - Angewandte Chemie …, 2001 - Wiley Online Library
The multitalented synthetic reagent trimethyl aconitate (1) is a renewable raw material with a high density of functional groups that up to now has only been scarcely used as a C 6 …
Number of citations: 8 onlinelibrary.wiley.com
CS Marvel, JW Johnson Jr, J Economy… - Journal of Polymer …, 1956 - Wiley Online Library
… As expected for trimethyl aconitate since it is related to the 1,… of the trimethyl aconitate free radical to trimethyl aconitate … of trimethyl aconitate and butadiene and trimethyl aconitate and …
Number of citations: 9 onlinelibrary.wiley.com
HJ Schäfer, D Witthaut… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
… The acid is converted into (E)‐trimethyl aconitate by refluxing with sulfuric acid in methanol. Trialkyl (C 3 –C 12 ) aconitates can be prepared from concentrated alkaline earth aconitate, …
Number of citations: 1 onlinelibrary.wiley.com
GG McKeown, SI Read - Analytical Chemistry, 1965 - ACS Publications
… 10.8 cis and ¿rans-Trimethyl aconitate … succinate (mp 19 C.), trans trimethyl aconitate (syrup), dimethyl L-malate … ; C, dimethyl malote; D, trans-trimethyl aconitate; E, trimethyl citrate; F, …
Number of citations: 36 pubs.acs.org
GJ Noordzij, CHRM Wilsens - Frontiers in Chemistry, 2019 - frontiersin.org
… -cyclization reaction of trans-trimethyl aconitate with di-amines to … amines and trans-trimethyl aconitate can be considered a click-… on trans-trimethyl aconitate as presented in this work. …
Number of citations: 26 www.frontiersin.org
HJ Schäfer, M Harenbrock, E Klocke… - Pure and Applied …, 2007 - degruyter.com
… Trimethyl aconitate from trimethyl citronate is dimerized stereoselectively at the cathode in 72 % yield to a cyclic hexamethyl ester by an inter- and intramolecular Michael addition. Two …
Number of citations: 68 www.degruyter.com
K Mashayekhi, M Sankian… - Biotechnology …, 2021 - Wiley Online Library
… to the three ester residues in the trimethyl aconitate through amide band. Briefly, about 100 pmol of T1–T4 aptamer with 34 pmol of trimethyl aconitate in 4 ml methanol was mixed and …
Number of citations: 3 aiche.onlinelibrary.wiley.com

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